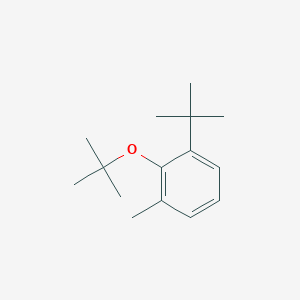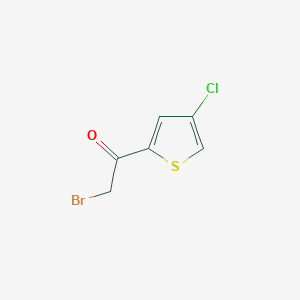
3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride typically involves the reaction of 2-benzofuran with hydrazine hydrate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to maintain consistent reaction conditions. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, benzofuran derivatives, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride
- 3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
- 3-Amino-5-(2-furyl)-1H-pyrazole Hydrochloride
Uniqueness
Compared to similar compounds, 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride is unique due to the presence of the benzofuryl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10;/h1-6H,(H3,12,13,14);1H |
InChI Key |
KPDRCNLVNAVLAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)
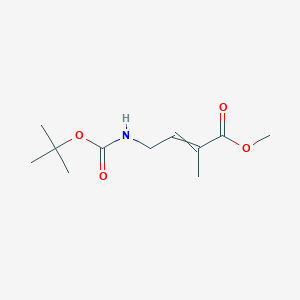
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
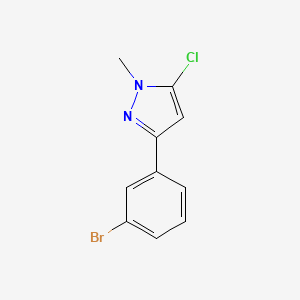
![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)
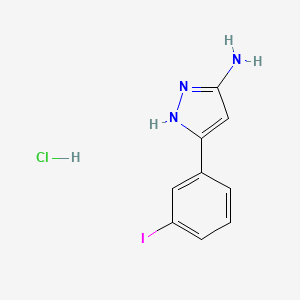

![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)


